![molecular formula C22H27N3O3S2 B12600844 2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 606109-66-4](/img/structure/B12600844.png)

2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

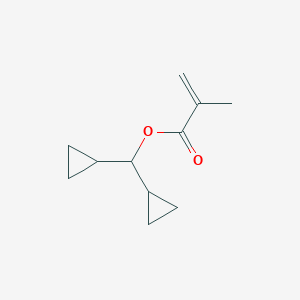

2-{[N-シクロペンチル-N-(チオフェン-2-カルボニル)グリシル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、ベンゾチオフェンコア、チオフェン環、およびシクロペンチル基を特徴とする複雑な有機化合物です。

準備方法

2-{[N-シクロペンチル-N-(チオフェン-2-カルボニル)グリシル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの合成には、ベンゾチオフェンコアの形成、およびチオフェン基とシクロペンチル基の導入を含む複数のステップが含まれます。一般的な合成経路には、以下が含まれます。

化学反応の分析

2-{[N-シクロペンチル-N-(チオフェン-2-カルボニル)グリシル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、以下を含むさまざまな化学反応を起こします。

酸化: m-クロロ過安息香酸(m-CPBA)などの試薬を使用して、チオフェン環を酸化させてスルホキシドとスルホンを生成できます。

還元: この化合物は、炭素上のパラジウム(Pd / C)などの水素化触媒を使用して還元して、対応する還元誘導体を生成できます。

置換: 求核置換反応は、水素化ナトリウム(NaH)およびアルキルハロゲン化物などの試薬を使用して、ベンゾチオフェンコアに対して行うことができます。

科学研究への応用

この化合物には、科学研究においていくつかの応用があります。

科学的研究の応用

This compound has several applications in scientific research:

Medicinal Chemistry: It is being explored for its potential as an anti-inflammatory and anticancer agent due to the presence of the thiophene ring, which is known for its pharmacological properties.

Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and organic light-emitting diodes (OLEDs).

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.

作用機序

2-{[N-シクロペンチル-N-(チオフェン-2-カルボニル)グリシル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。

類似化合物の比較

他のチオフェンベースの化合物と比較して、2-{[N-シクロペンチル-N-(チオフェン-2-カルボニル)グリシル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、ベンゾチオフェンコアとシクロペンチル基の組み合わせによりユニークです。類似の化合物には、以下が含まれます。

スプロフェン: 2-置換チオフェン骨格を有する非ステロイド性抗炎症薬。

アルチカイン: 2,3,4-トリ置換チオフェン構造を有する歯科麻酔薬。

チペピジン: チオフェン核を有する鎮咳薬。

類似化合物との比較

Compared to other thiophene-based compounds, 2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core and a cyclopentyl group. Similar compounds include:

特性

CAS番号 |

606109-66-4 |

|---|---|

分子式 |

C22H27N3O3S2 |

分子量 |

445.6 g/mol |

IUPAC名 |

2-[[2-[cyclopentyl(thiophene-2-carbonyl)amino]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C22H27N3O3S2/c1-13-8-9-15-17(11-13)30-21(19(15)20(23)27)24-18(26)12-25(14-5-2-3-6-14)22(28)16-7-4-10-29-16/h4,7,10,13-14H,2-3,5-6,8-9,11-12H2,1H3,(H2,23,27)(H,24,26) |

InChIキー |

BRIGHWCTFKOTPG-UHFFFAOYSA-N |

正規SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN(C3CCCC3)C(=O)C4=CC=CS4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)

![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)

![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)

![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)

![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)

![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)